molecular formula C11H16Cl2N2 B3054725 N*1*-(2,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine CAS No. 61694-93-7

N*1*-(2,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine

Cat. No.: B3054725
CAS No.: 61694-93-7
M. Wt: 247.16 g/mol
InChI Key: ILJDKKLFVQFTHI-UHFFFAOYSA-N
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Description

N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine is a chemical compound with the molecular formula C16H20Cl2N2. This compound is characterized by the presence of a dichlorobenzyl group attached to an ethane-1,2-diamine backbone. It is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine typically involves the reaction of 2,4-dichlorobenzyl chloride with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,4-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine
  • N1-(2,4-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine

Uniqueness

N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N'-[(2,4-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2/c1-2-15(6-5-14)8-9-3-4-10(12)7-11(9)13/h3-4,7H,2,5-6,8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJDKKLFVQFTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511756
Record name N~1~-[(2,4-Dichlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61694-93-7
Record name N~1~-[(2,4-Dichlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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